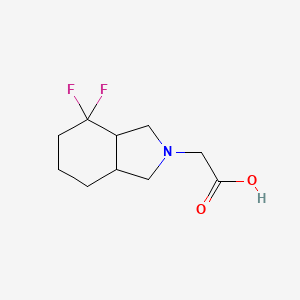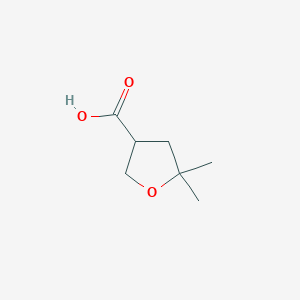
2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
DFOM has a molecular weight of 219.23 g/mol. Other physical and chemical properties specific to DFOM are not directly available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The research conducted by Juma et al. (2009) illustrates the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles through the acid-catalyzed cyclization of acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids. These compounds serve as intermediates for further chemical transformations, highlighting the role of similar compounds in synthetic pathways Juma et al., 2009.
Materials Science
In the field of materials science, the work by Cha et al. (2003) on the development of a DNA hybridization electrochemical sensor using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) highlights the application of such compounds in biosensing technologies. This research showcases the potential for using derivatives of 2-(4,4-difluorooctahydro-2H-isoindol-2-yl)acetic acid in the creation of sensitive and selective biosensors Cha et al., 2003.
Coordination Chemistry
Tekade et al. (2018) investigated the formation of complexes of Sr(II), Cr(II), and Al(III) with ligands including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This study provides insight into the coordination chemistry of metal ions with compounds related to this compound, demonstrating their potential in the synthesis of new metal-organic frameworks or coordination compounds Tekade et al., 2018.
Novel Synthesis Approaches
Research by Villaume et al. (2001) on the unexpected synthesis of 7-(perfluoroalkyl)-2,3-dihydro-5H-1,4-dioxepin-5-one from [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids underlines the serendipitous discoveries in chemistry that can arise from working with complex molecules such as this compound derivatives. This highlights the unpredictable nature of chemical synthesis and the potential for novel compound discovery Villaume et al., 2001.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with an indole structure often interact with various enzymes, receptors, and proteins in the body . .
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects. This usually involves binding to specific sites on the target molecules, which can lead to changes in their function .
Biochemical Pathways
The affected pathways depend on the targets of the compound. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could potentially disrupt or enhance that pathway .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). Factors such as the compound’s chemical properties, formulation, and route of administration can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular function to the induction of cell death .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biochemische Analyse
Biochemical Properties
2-(4,4-Difluorooctahydro-2H-isoindol-2-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as α-ketoglutarate-dependent dioxygenases, which catalyze the first step of its degradation pathway . Additionally, it can bind to transport proteins and receptors, influencing cellular uptake and signaling processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These effects can vary depending on the concentration and duration of exposure, highlighting the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding often involves interactions with active sites or allosteric sites, resulting in conformational changes that affect the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. These molecular interactions are critical for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of metabolites that may have different biological activities . Studies have shown that the stability of the compound can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity, which are important for assessing its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of stress responses . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by α-ketoglutarate-dependent dioxygenases and dehalogenases . These enzymes catalyze the degradation of the compound, leading to the formation of various metabolites that can be further processed by other metabolic enzymes. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, highlighting its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and intracellular distribution of the compound, influencing its localization and accumulation in different cellular compartments. The compound’s distribution can also be affected by factors such as pH, ionic strength, and the presence of other biomolecules, which can modulate its binding affinity and transport efficiency.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . The localization of the compound can influence its activity by affecting its access to specific enzymes and biomolecules, thereby modulating its biochemical and pharmacological effects.
Eigenschaften
IUPAC Name |
2-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)3-1-2-7-4-13(5-8(7)10)6-9(14)15/h7-8H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVTMDFBATWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482125.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482132.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)
![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)
![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)
![(1,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482137.png)
![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)
![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)